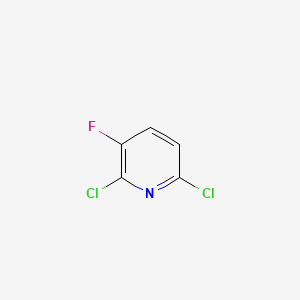

2,6-Dichloro-3-fluoropyridine

説明

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Beyond

Pyridine, a heterocyclic aromatic compound with the chemical formula C₅H₅N, and its derivatives are cornerstones of organic chemistry. numberanalytics.comglobalresearchonline.net Structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, the pyridine ring is a fundamental component in a vast array of biologically active compounds. numberanalytics.comwikipedia.org This prevalence is due to its unique electronic properties and versatility in chemical reactions. numberanalytics.com

Pyridine derivatives are ubiquitous across several industries:

Pharmaceuticals: The pyridine motif is present in numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.com

Agrochemicals: These compounds are integral to the development of modern insecticides, herbicides, and fungicides. numberanalytics.com

Materials Science: Pyridine-based compounds are used to create functional materials such as conducting polymers and luminescent materials. numberanalytics.com

The aromatic nature of the pyridine ring provides significant stability, while the nitrogen atom imparts basicity and allows it to act as a ligand and a nucleophile, making it an indispensable tool in the synthesis of complex organic molecules. algoreducation.com

The Strategic Role of Halogenation in Pyridine Ring Functionalization

Halogenation, the process of introducing one or more halogen atoms onto a molecule, is a pivotal strategy in synthetic organic chemistry. For pyridine systems, halogenation is particularly crucial as it provides a gateway to a wide variety of derivatives essential for drug discovery and agrochemical development. nih.govnsf.govresearchgate.net Installing a carbon-halogen bond on the pyridine ring enables numerous subsequent bond-forming reactions, making halopyridines key intermediates for diversifying chemical structures. nih.govnsf.gov

Electron-deficient heterocycles like pyridine are often challenging to functionalize directly. nih.gov Halogenation reactions, therefore, serve as a critical tool to activate the pyridine ring. nih.gov These reactions can be electronically mismatched and may require harsh conditions; however, modern synthetic methods have been developed to achieve greater selectivity. nih.govnsf.gov For instance, strategies involving a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allow for highly regioselective halogenation under mild conditions. nih.govresearchgate.netchemrxiv.org This control is vital for creating specific isomers needed for structure-activity relationship (SAR) studies in pharmaceutical and agrochemical research. nih.govnsf.gov

Scope and Research Focus on 2,6-Dichloro-3-fluoropyridine as a Key Scaffold

Among the vast family of halogenated pyridines, this compound has emerged as a particularly valuable and versatile building block in chemical synthesis. fluoromart.com Its structure, featuring two chlorine atoms and one fluorine atom on the pyridine ring, offers multiple reactive sites for controlled chemical modifications.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52208-50-1 | chemicalbook.com, sigmaaldrich.com, chemicalbook.com |

| Molecular Formula | C₅H₂Cl₂FN | fluoromart.com, chembk.com, chemicalbook.com |

| Molecular Weight | 165.98 g/mol | fluoromart.com, chemicalbook.com, cymitquimica.com |

| Appearance | White to off-white solid / Colorless to light yellow liquid | chembk.com, cymitquimica.com |

| Melting Point | 44-46 °C | fluoromart.com |

| Boiling Point | 196.0±35.0 °C (Predicted) | fluoromart.com |

| Density | ~1.60 g/cm³ | chembk.com |

This table is interactive. Click on the headers to sort.

The synthesis of this compound is most notably achieved through the Balz-Schiemann reaction. fluoromart.com, chemicalbook.com This powerful method for preparing aryl fluorides is readily applied, starting from 3-amino-2,6-dichloropyridine. fluoromart.com, chemicalbook.com Another reported synthetic route involves the reaction of 3-fluoropyridine (B146971) with a fluorinating agent. chembk.com

The strategic placement of halogen atoms makes this compound an important intermediate in the synthesis of more complex molecules. It is a key molecular scaffold for producing a variety of fluorinated pyridine derivatives, which exhibit unique physical, chemical, and biological properties. fluoromart.com For example, it is a starting material in palladium-catalyzed cross-coupling reactions with substituted anilines. Furthermore, derivatives of this compound, such as 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, are crucial for synthesizing important pharmaceuticals, including the broad-spectrum antibiotic Gemifloxacin and other 1,8-naphthyridine (B1210474) derivatives like Enoxacin and Trovafloxacin. fluoromart.comossila.com Its utility extends to the agrochemical sector, where it serves as a raw material for insecticides and fungicides. chembk.com

Structure

3D Structure

特性

IUPAC Name |

2,6-dichloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXSIJLRAOURJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535016 | |

| Record name | 2,6-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52208-50-1 | |

| Record name | 2,6-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights and Reactivity Profiling of 2,6 Dichloro 3 Fluoropyridine and Halogenated Pyridine Systems

Proposed Mechanisms for Pyridine (B92270) Ring Formation via Condensation Reactions

The synthesis of the pyridine core often relies on multicomponent condensation reactions where the ring is constructed from acyclic precursors. These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds through a sequence of condensations, additions, and cyclization/elimination steps. Several classic named reactions provide insight into the mechanistic strategies employed to build the pyridine scaffold.

Hantzsch Pyridine Synthesis: This is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to form a 1,4-dihydropyridine (B1200194). A subsequent oxidation step is required to generate the aromatic pyridine ring.

The mechanism proceeds through two key intermediates:

Knoevenagel Condensation: One equivalent of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl compound.

Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate.

Michael Addition and Cyclization: The enamine then adds to the α,β-unsaturated carbonyl compound in a Michael-type conjugate addition. The resulting intermediate undergoes an intramolecular condensation and subsequent dehydration to form the 1,4-dihydropyridine ring.

Aromatization: The dihydropyridine (B1217469) is then oxidized using various reagents (e.g., nitric acid, iodine) to furnish the final, stable pyridine product.

Guareschi-Thorpe Condensation: This reaction synthesizes substituted 2-pyridones. The classic approach involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound (like acetoacetic ester) in the presence of ammonia. The mechanism shares similarities with the Hantzsch synthesis. It begins with the formation of an enamine from the β-dicarbonyl compound and ammonia, and the formation of a carbanion from the cyanoacetic ester. A Knoevenagel-type condensation is followed by a Michael addition. The key cyclization step involves the intramolecular attack of the nitrogen atom onto the cyano group, which, after tautomerization and hydrolysis, leads to the stable 2-pyridone ring.

Bohlmann-Rahtz Pyridine Synthesis: This two-step synthesis produces 2,3,6-trisubstituted pyridines directly, without the need for a final oxidation step. The reaction involves the condensation of an enamine with an ethynylketone.

The proposed mechanism is as follows:

Conjugate Addition: The reaction is initiated by the conjugate addition of the enamine to the activated alkyne of the ethynylketone. This step forms a linear aminodiene intermediate.

Isomerization: The aminodiene intermediate undergoes a thermally induced E/Z isomerization to adopt a conformation suitable for cyclization.

Cyclodehydration: The final step is an intramolecular cyclization where the amino group attacks one of the carbonyl carbons, followed by the elimination of water (dehydration) to directly yield the aromatic pyridine ring. This cyclodehydration step can be promoted by heat or acid catalysis, which allows the reaction to proceed at lower temperatures.

Table 5: Comparison of Pyridine Condensation Syntheses

| Synthesis Name | Key Reactants | Key Intermediate(s) | Final Product Type | Aromatization Step |

| Hantzsch | Aldehyde, 2x β-Ketoester, Ammonia | Enamine, α,β-Unsaturated carbonyl | 1,4-Dihydropyridine | Required (Oxidation) |

| Guareschi-Thorpe | Cyanoacetic ester, β-Dicarbonyl, Ammonia | Enamine, Knoevenagel adduct | 2-Pyridone | Not required (direct formation) |

| Bohlmann-Rahtz | Enamine, Ethynylketone | Aminodiene | Substituted Pyridine | Not required (Cyclodehydration) |

Advanced Applications of 2,6 Dichloro 3 Fluoropyridine As a Chemical Building Block

Role in Pharmaceutical Intermediate Synthesis

The fluorinated pyridine (B92270) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs across various therapeutic areas. nih.govmdpi.com The unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity, make 2,6-Dichloro-3-fluoropyridine and its derivatives valuable starting materials for drug discovery. nih.gov

Fluoroquinolones are a critical class of broad-spectrum antibiotics characterized by a bicyclic core, often a 1,8-naphthyridine (B1210474) ring system. While direct synthesis pathways starting from this compound are not prominently detailed in readily available literature, a closely related compound, 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, serves as a key precursor in the synthesis of the fluoroquinolone antibiotic Gemifloxacin. ossila.com This pyridinecarbonitrile derivative is utilized to construct the essential 1,8-naphthyridine core of Gemifloxacin and other related antibiotics such as Enoxacin and Trovafloxacin. ossila.com The synthesis generally involves a multi-step process where the pyridine ring is used as the foundation for building the fused heterocyclic system required for antibacterial activity.

The 1,8-naphthyridine ring is a core structural motif in numerous antibacterial agents, prized for its ability to inhibit bacterial DNA gyrase and topoisomerase IV. nih.gov The synthesis of this bicyclic system often begins with appropriately substituted pyridine precursors. For example, the Vilsmeier-Haack reaction can be used to cyclize N-(pyridin-2-yl)acetamide into a 2-chloro-1,8-naphthyridine-3-carbaldehyde, which can then be further modified. tudublin.iechemicalbook.com While the Gould-Jacobs reaction is a classic method for preparing quinolines and can be extended to create fused pyridine rings, its specific application starting with derivatives of this compound to form naphthyridines is not extensively documented. google.com However, the general strategy involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization to form the fused ring system, a pathway for which this compound derivatives could be adapted. nih.gov

Table 1: Key Synthetic Reactions for Naphthyridine Core Formation

| Reaction Name | Starting Materials (General) | Product | Relevance to Fluoropyridines |

| Vilsmeier-Haack Cyclization | N-acyl-2-aminopyridine | 2-Chloro-1,8-naphthyridine | A viable method for cyclizing pyridine precursors. tudublin.iechemicalbook.com |

| Gould-Jacobs Reaction | Aminopyridine, Ethoxymethylenemalonic ester | 4-Hydroxy-1,8-naphthyridine-3-carboxylate | A classic method for forming the second ring of the naphthyridine system. google.comnih.gov |

| Friedländer Annulation | 2-Amino-3-formylpyridine, Ketone with α-methylene group | Substituted 1,8-Naphthyridine | A versatile condensation reaction for building the naphthyridine scaffold. |

The pyridine nucleus is a foundational scaffold for a vast array of molecules exhibiting antimicrobial and anti-inflammatory properties. mdpi.comnih.gov By modifying the functional groups attached to the pyridine ring, chemists can fine-tune the biological activity of the resulting compounds. Although specific research detailing the synthesis of antimicrobial or anti-inflammatory agents directly from this compound is limited, the reactivity of its chloro-substituents makes it an ideal candidate for creating libraries of derivatives for biological screening. For instance, various pyridine derivatives have been synthesized and shown to possess significant anti-inflammatory activity by inhibiting inflammatory mediators like COX-2. google.comfmeasure.com Similarly, numerous compounds incorporating the pyridine ring have demonstrated potent antimicrobial effects against a range of bacterial and fungal pathogens. mdpi.comnih.gov

The incorporation of a fluorinated pyridine scaffold is a recognized strategy in the development of modern antiviral and anticancer therapeutics. nih.govbohrium.com Fluorine's high electronegativity can alter the electronic properties of a molecule, often leading to enhanced efficacy and better pharmacokinetic profiles. nih.gov While specific examples derived directly from this compound are not widely reported, the general utility of such building blocks is well-established. For example, various pyridine-based compounds have been investigated as potent anticancer agents, targeting enzymes like VEGFR-2 and HER-2. nih.govossila.com In antiviral research, fluorinated nucleoside analogues, which can incorporate heterocyclic bases derived from precursors like fluoropyridines, are a cornerstone of therapies for viruses such as hepatitis B and C. nih.govbohrium.com The pyridine-biphenyl glycoside system has also been explored for its potential antiviral activities. scientificarchives.com

Table 2: Examples of Bioactive Pyridine-Based Scaffolds

| Bioactive Scaffold Class | Therapeutic Area | Example Target | Reference |

| Pyrido[2,3-d]pyrimidines | Anticancer | VEGFR-2/HER-2 | ossila.com |

| Pyridine-Ureas | Anticancer | Various Kinases | patsnap.com |

| Imidazo[4,5-b]pyridines | Anticancer, Anti-inflammatory | COX-2 | google.com |

| Fluorinated Nucleosides | Antiviral, Anticancer | Viral Polymerases | bohrium.com |

Strategic Intermediate in Agrochemical Development

In the field of agrochemicals, halogenated pyridines are crucial intermediates for synthesizing a variety of herbicides and pesticides. The specific arrangement of substituents on the pyridine ring dictates the mode of action and crop selectivity of the final product.

Fluroxypyr is a systemic, post-emergence herbicide used to control broadleaf weeds. wikipedia.org Its chemical structure is [(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid. wikipedia.org The documented industrial synthesis of Fluroxypyr does not start from this compound but rather from pentachloropyridine. tudublin.iegoogle.com The established pathway involves a series of high-temperature reactions, including fluorination and amination, to create a key intermediate, 4-amino-3,5-dichloro-2,6-difluoropyridine. tudublin.iechemicalbook.comgoogleapis.com This intermediate is then converted to Fluroxypyr through subsequent hydrolysis and etherification steps. tudublin.iegoogle.com Although this compound is not the direct precursor in this specific process, this synthesis highlights the importance of polychlorinated and fluorinated pyridines as foundational building blocks in the agrochemical industry.

Development of Insecticides

The this compound scaffold is a key structural motif explored in the synthesis of novel agrochemicals, particularly insecticides. The presence of a fluorinated and chlorinated pyridine ring is a common feature in many biologically active molecules designed for crop protection. semanticscholar.org While direct commercial insecticides based precisely on this compound are not extensively documented in publicly available literature, the utility of this chemical framework is demonstrated by the potent insecticidal activity of structurally related compounds.

Research into fluorinated 1-aryl-tetrahydrocyclopentapyrazoles has shown that compounds bearing a 2,6-dichloro-4-trifluoromethylphenyl group exhibit significant insecticidal properties. nih.govresearchgate.net These findings underscore the importance of the dichlorinated aromatic ring system, analogous to that in this compound, in creating effective pest control agents. The synthesis of such complex insecticides often involves the coupling of substituted pyridine derivatives with other molecular fragments to achieve the desired biological effect. nih.gov The strategic placement of halogen atoms on the pyridine ring can influence the molecule's binding affinity to target receptors in insects, as well as its metabolic stability and environmental persistence.

Table 1: Examples of Structurally Related Pyridine-Based Insecticidal Compounds

| Compound Class | Key Structural Feature | Target Pest Examples |

| Pyrazole Insecticides | 2,6-dichloro-4-trifluoromethylphenyl moiety | Houseflies (Musca domestica) |

| Pyridine-Amide Insecticides | 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety | Armyworm (Mythimna separata) |

Application as a Precursor in Material Science for Tailored Materials

The application of this compound specifically as a precursor in material science for creating tailored materials such as polymers or functional networks is not widely reported in scientific literature. While the broader class of organofluorine compounds, including derivatives like perfluoropyridine, has been utilized in the development of advanced fluoropolymers and network materials due to their enhanced thermal stability and chemical resistance, similar applications for this compound are not well-documented. semanticscholar.org

Utility as a Diazo Compound in Heterocyclic Chemistry

The primary utility of this compound in the context of diazo chemistry lies in its synthesis. One of the most effective methods for introducing a fluorine atom onto a heteroaromatic ring is the Balz-Schiemann reaction, which proceeds through a diazonium salt intermediate. wikipedia.orgchemicalbook.com

This chemical transformation starts with the precursor molecule, 3-amino-2,6-dichloropyridine. The amino group is converted into a diazonium group using a nitrite (B80452) source, typically in the presence of tetrafluoroboric acid (HBF₄). This step forms a stable 2,6-dichloropyridine-3-diazonium tetrafluoroborate (B81430) salt. acs.orgnih.gov This diazonium salt is a key intermediate; upon thermal decomposition, it releases nitrogen gas (N₂), and the highly reactive aryl cation formed is subsequently fluorinated by a fluoride (B91410) ion from the tetrafluoroborate counterion (BF₄⁻). wikipedia.org This reaction provides a reliable and regioselective method for producing this compound, highlighting the critical role of the diazonium intermediate in the synthesis of this valuable fluorinated heterocycle. chemicalbook.com

Table 2: Synthesis of this compound via the Balz-Schiemann Reaction

| Step | Precursor/Intermediate | Key Reagents | Product/Intermediate |

| 1. Diazotization | 3-Amino-2,6-dichloropyridine | Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄) | 2,6-Dichloropyridine-3-diazonium tetrafluoroborate |

| 2. Fluorination | 2,6-Dichloropyridine-3-diazonium tetrafluoroborate | Heat (Thermal Decomposition) | This compound |

Broader Utility as a Reagent for Complex Molecular Structure Assembly

This compound is a highly effective reagent for the assembly of complex molecular structures due to its capacity for sequential nucleophilic aromatic substitution (SNAr) reactions. nih.gov The pyridine ring is activated towards nucleophilic attack by the presence of three halogen atoms, which can function as leaving groups.

A key feature of this molecule is the differential reactivity of its halogen substituents. In SNAr reactions on heteroaromatic rings, a fluorine atom is a significantly better leaving group than a chlorine atom. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than the corresponding reaction with 2-chloropyridine (B119429). nih.gov This reactivity difference allows chemists to perform site-selective substitutions. By carefully controlling reaction conditions (e.g., temperature, solvent, and nucleophile strength), a nucleophile can be directed to replace one specific halogen atom while leaving the others intact. semanticscholar.org This initial substitution then modifies the electronic properties of the ring, influencing the reactivity of the remaining halogens for subsequent substitution steps with different nucleophiles. researchgate.net This stepwise functionalization enables the precise and controlled construction of highly substituted, multi-functional pyridine derivatives that are valuable in medicinal chemistry and other fields. nih.gov

Table 3: Regioselective Substitution Potential of this compound

| Position of Substitution | Leaving Group | Relative Reactivity | Typical Nucleophiles | Resulting Functional Group |

| C-3 | Fluorine (F) | Highest | Amines, Alcohols, Thiols | Amino, Ether, Thioether |

| C-2 / C-6 | Chlorine (Cl) | Lower | Stronger nucleophiles or harsher conditions | Amino, Ether, Thioether |

Advanced Spectroscopic Characterization and Computational Chemistry for Structural and Electronic Elucidation

Elucidation of Molecular Structure via Spectroscopic Techniques

Spectroscopic methods offer empirical data on the molecular structure, bonding, and electronic properties of 2,6-dichloro-3-fluoropyridine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural and Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct and complementary information.

¹H NMR: The ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons at the C4 and C5 positions. The strong electron-withdrawing effects of the two chlorine atoms and the fluorine atom would cause these protons to be significantly deshielded, shifting their resonances downfield. The proton at C5 would likely appear as a doublet of doublets due to coupling with the C4 proton and the fluorine atom at C3. Similarly, the C4 proton signal would be split by the C5 proton and the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine (B92270) ring. The carbons directly bonded to the electronegative halogen atoms (C2, C3, and C6) are expected to show complex splitting patterns and shifts due to one-bond and two-bond carbon-fluorine coupling (¹JCF, ²JCF). fluorine1.ru The C2 and C6 signals will be influenced by the chlorine atoms, while the C3 signal will be significantly affected by the fluorine atom, exhibiting a large one-bond C-F coupling constant. fluorine1.ru

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. alfa-chemistry.com The spectrum for this compound will show a single resonance for the fluorine atom at the C3 position. The chemical shift of this fluorine is influenced by its position on the pyridine ring and the presence of the adjacent chloro substituents. fluorine1.ru This signal will be split into a doublet of doublets due to coupling with the vicinal protons at C4 and C5.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on general principles and data from analogous fluorinated pyridines.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H4 | Downfield | dd (doublet of doublets) | ³J(H4-H5), ⁴J(H4-F3) |

| ¹H | H5 | Downfield | dd (doublet of doublets) | ³J(H5-H4), ³J(H5-F3) |

| ¹³C | C2 | ~140-155 | d (doublet) | ²J(C2-F3) |

| ¹³C | C3 | ~150-165 | d (doublet) | ¹J(C3-F3) |

| ¹³C | C4 | ~120-135 | d (doublet) | ²J(C4-F3) |

| ¹³C | C5 | ~115-130 | d (doublet) | ³J(C5-F3) |

| ¹³C | C6 | ~140-155 | s (singlet) or small d | ⁴J(C6-F3) |

| ¹⁹F | F3 | -110 to -140 (vs CFCl₃) | dd (doublet of doublets) | ³J(F3-H5), ⁴J(F3-H4) |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are essential for identifying functional groups and characterizing chemical bonds. For this compound, characteristic vibrations for the C-Cl, C-F, and pyridine ring modes are expected.

Pyridine Ring Vibrations: The stretching and deformation modes of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The substitution pattern with three halogen atoms will influence the exact frequencies and intensities of these bands.

C-H Vibrations: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while out-of-plane C-H bending modes occur at lower frequencies (below 900 cm⁻¹).

C-F and C-Cl Vibrations: The C-F stretching vibration is typically strong in the IR spectrum and is expected in the 1300-1100 cm⁻¹ range. The C-Cl stretching vibrations are found at lower wavenumbers, generally in the 800-600 cm⁻¹ region.

IR and Raman spectroscopy are complementary. Vibrations that result in a significant change in the dipole moment are strong in the IR spectrum, while those that cause a large change in polarizability are strong in the Raman spectrum. A combined analysis provides a more complete picture of the molecule's vibrational framework.

Table 2: Characteristic Vibrational Frequencies for Halogenated Pyridines Frequency ranges are based on data from related halogenated pyridine compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Pyridine Ring Stretch | 1600 - 1400 | Medium-Strong | Strong |

| C-F Stretch | 1300 - 1100 | Strong | Weak |

| Ring Breathing | ~1000 | Weak | Strong |

| C-Cl Stretch | 800 - 600 | Strong | Medium |

| Ring Deformation | 700 - 400 | Medium-Strong | Medium |

Microwave Spectroscopy for Precise Geometric Parameters and Electronic Structure of Pyridine Ring

Microwave spectroscopy is a high-resolution technique used in the gas phase to measure the rotational transitions of molecules. nih.gov Analysis of the microwave spectrum allows for the extremely precise determination of the moments of inertia, from which highly accurate molecular geometries, including bond lengths and bond angles, can be derived. researchgate.netresearchgate.net

For an asymmetric top molecule like this compound, the spectrum would be complex, but would yield three distinct rotational constants (A, B, and C). The analysis of the spectra for different isotopologues (e.g., containing ³⁷Cl) would allow for the precise determination of the positions of the atoms through Kraitchman's equations.

Furthermore, the presence of chlorine and nitrogen nuclei (both with nuclear spin > 1/2) would lead to hyperfine splitting of the rotational lines due to nuclear quadrupole coupling. fluorine1.ru Analyzing this splitting provides detailed information about the electronic environment around the chlorine and nitrogen atoms, specifically the electric field gradient, which is a sensitive probe of the electronic structure of the pyridine ring. fluorine1.ru

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. fluoromart.com Pyridine itself exhibits two main absorption bands: a strong π → π* transition around 250 nm and a weaker n → π* transition near 270 nm, which involves the promotion of an electron from the nitrogen lone pair to an antibonding π* orbital. dovepress.comchemicalbook.com

The introduction of halogen substituents on the pyridine ring is expected to cause a shift in these absorption bands. The electron-withdrawing nature of chlorine and fluorine atoms can alter the energies of the molecular orbitals. It is anticipated that these substituents will lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. The effect on the n → π* transition is also expected, potentially being masked by the more intense π → π* band. The solvent used for the measurement can also influence the position of these bands, particularly the n → π* transition.

Theoretical and Computational Approaches to Pyridine Chemistry

Computational chemistry serves as a powerful complement to experimental spectroscopy. Theoretical models can predict molecular structures, energies, and spectroscopic properties, aiding in the interpretation of experimental data.

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Geometry and Vibrational Assignments

Density Functional Theory (DFT) and ab initio methods are quantum chemical calculations used to model molecular properties. DFT, particularly using hybrid functionals like B3LYP with a sufficiently large basis set (e.g., 6-311++G(d,p)), is a highly effective method for optimizing the geometry of organic molecules and calculating their vibrational frequencies. nih.gov

For this compound, a DFT calculation would begin by determining the lowest energy conformation (optimized geometry), providing theoretical values for all bond lengths and angles. Following geometry optimization, the same level of theory can be used to calculate the harmonic vibrational frequencies. nih.gov

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. However, they can be brought into excellent agreement with experimental IR and Raman data through the use of empirical scaling factors. rsc.org This correlation allows for a definitive assignment of each experimental vibrational band to a specific molecular motion, which can be challenging to achieve from experimental data alone.

Table 3: Comparison of Experimental vs. Scaled DFT (B3LYP/6-311++G(d,p)) Calculated Vibrational Frequencies for a Related Halogenated Pyridine Illustrative data to show the typical accuracy of DFT calculations in assigning vibrational spectra.

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|

| Ring Stretch | 1575 | 1572 | 3 |

| Ring Stretch | 1450 | 1448 | 2 |

| C-F Stretch | 1255 | 1250 | 5 |

| Ring Breathing | 1020 | 1025 | -5 |

| C-Cl Stretch | 780 | 776 | 4 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Site Selectivity

No published studies containing Frontier Molecular Orbital (FMO) analysis for this compound were identified. Such an analysis would typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule. The energy of the HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For halogenated pyridines, FMO analysis is critical for predicting the most likely sites for nucleophilic aromatic substitution, indicating which of the carbon-halogen bonds would be most susceptible to attack. However, specific energy values (in eV) and orbital coefficient maps for this compound are not available in the reviewed literature.

In Silico Methods for Predicting Reactivity and Spectral Behaviors

There is a lack of specific in silico studies focused on predicting the reactivity and spectral properties of this compound. In silico methods, such as Density Functional Theory (DFT) and other quantum chemical calculations, are powerful tools for predicting various properties without the need for empirical measurement. This can include the calculation of molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, thereby predicting sites of electrophilic and nucleophilic attack. Furthermore, time-dependent DFT (TD-DFT) is often used to predict spectroscopic behaviors, such as UV-Vis absorption spectra. While these methods are standard, their application to this compound to generate specific predictive data (e.g., calculated λmax values, vibrational frequencies, or reactivity indices) has not been documented in the accessible scientific literature.

Computational Modeling of Bonding Interactions (e.g., Hyperconjugation)

Specific computational models detailing the bonding interactions, such as hyperconjugation, within this compound are not found in the available research. Hyperconjugation involves the interaction of electrons in a sigma bond (e.g., C-H or C-Cl) with an adjacent empty or partially filled p-orbital or a pi-orbital, leading to stabilization. In a molecule like this compound, this could involve interactions between the lone pairs of the halogen atoms and the pyridine ring's π-system. Techniques like Natural Bond Orbital (NBO) analysis are typically used to identify and quantify the energetic contributions of these interactions. Such analysis would provide deeper insight into the molecule's electronic structure and the influence of its substituents on its stability and reactivity. However, no studies presenting NBO analysis or other computational assessments of hyperconjugation for this compound have been located.

Challenges, Limitations, and Future Directions in Research on 2,6 Dichloro 3 Fluoropyridine

Overcoming Synthetic Challenges, Including Byproduct Formation and Purification Efficiency

The synthesis of halogenated pyridines like 2,6-dichloro-3-fluoropyridine is often hampered by challenges related to byproduct formation and the subsequent need for rigorous purification. A common route to this compound involves the Balz-Schiemann reaction, starting from 3-amino-2,6-dichloropyridine. chemicalbook.comfluoromart.com While effective, this method can lead to impurities that complicate the isolation of the final product.

| Precursor Compound | Synthetic Route | Common Byproducts | Purification Challenge |

| 3-Amino-2,6-dichloropyridine | Balz-Schiemann reaction | Diazonium salt decomposition products | Removal of tar-like impurities |

| 2,6-Dichloropyridine (B45657) | Halogen exchange (fluorination) | Partially fluorinated intermediates (e.g., 2-chloro-6-fluoropyridine) google.com | Separation of compounds with similar boiling points |

| Polychlorinated Pyridines | Fluorination | Isomeric products, over-fluorinated species | Complex mixture separation |

| 2,6-Dihydroxy-3-cyano-5-fluoropyridine | Chlorination (related synthesis) | 2,4,6-trichloro-3-cyano-5-fluoropyridine google.com | Removal of trichlorinated impurities |

Strategies for Optimizing Reaction Conditions for Enhanced Selectivity and Yield

To mitigate the challenges of byproduct formation and improve synthetic efficiency, significant research effort is focused on optimizing reaction conditions. Key parameters that are manipulated include temperature, pressure, solvent, and the choice of fluorinating agent or catalyst.

For halogen exchange reactions, controlling the temperature is critical. Lowering the reaction temperature can reduce the rate of solvent degradation and the formation of certain byproducts, though this often comes at the cost of a slower reaction rate. google.com The use of continuous flow reactors offers a promising strategy, providing precise temperature control and safer handling of hazardous reagents like fluorine gas, which can improve reaction selectivity and yield. researchgate.net In the synthesis of related fluoropyridines, it has been found that carrying out chlorination reactions at temperatures not lower than 160°C in the absence of a catalyst can unexpectedly lead to high selectivity for the desired dichlorinated product. google.com

The choice of solvent and fluorinating agent also plays a pivotal role. While alkali-metal fluorides like potassium fluoride (B91410) (KF) are common, their reactivity is highly dependent on the solvent system. The use of aprotic amides mixed with aromatic hydrocarbons has been shown to have a significant impact on the selectivity and yield of fluorine-containing pyridine (B92270) derivatives. googleapis.com

| Parameter | Strategy | Effect on Selectivity/Yield |

| Temperature | Operating at the lowest effective temperature google.com | Reduces solvent degradation and byproducts, but may slow reaction rate. |

| Pressure | Performing reactions at elevated pressure | Can increase reaction rate and influence product distribution. google.com |

| Solvent System | Using mixed solvents (e.g., aprotic amide and aromatic hydrocarbon) googleapis.com | Enhances selectivity and yield compared to single-solvent systems. |

| Reaction Technology | Employing continuous flow reactors researchgate.net | Allows for precise temperature control, safer handling of reagents, and reduced residence time, improving yield. |

| Catalyst | Conducting reactions in the absence of a catalyst google.com | Can prevent side reactions and the formation of unwanted isomers in specific cases. |

Exploration of Novel and Sustainable Synthetic Pathways for Derivatives

In line with the principles of green chemistry, there is a growing interest in developing novel and more sustainable synthetic routes for pyridine derivatives. benthamscience.com Traditional methods often rely on harsh conditions and toxic reagents. benthamscience.com Modern approaches aim to reduce environmental impact by using milder reaction conditions, recyclable catalysts, and minimizing waste. benthamscience.comnih.gov

One promising strategy is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps and minimizing waste. nih.govacs.orgresearchgate.net The use of ionic liquids (ILs) as both catalysts and environmentally benign solvents is another area of active research. benthamscience.com ILs are non-volatile, thermally stable, and can often be recycled, making them a sustainable alternative to traditional organic solvents. benthamscience.com Furthermore, microwave-assisted synthesis has emerged as a green chemistry tool that can dramatically reduce reaction times and improve yields for pyridine synthesis. nih.gov These sustainable methodologies, while often developed for pyridine scaffolds in general, offer significant potential for creating novel derivatives of this compound more efficiently and with less environmental impact. sci-hub.st

Expanding Applications in Drug Discovery and Agrochemical Innovation

The pyridine motif is a cornerstone in the development of pharmaceuticals and agrochemicals, and functionalized pyridines like this compound are valuable intermediates. sci-hub.stresearchgate.net The specific arrangement of chloro and fluoro substituents on the pyridine ring provides multiple reactive sites for further functionalization, enabling the synthesis of diverse molecular libraries for biological screening.

In drug discovery, this scaffold is instrumental. For example, the closely related compound 2,6-dichloro-5-fluoro-nicotinic acid serves as a key starting material for the synthesis of Sotorasib, a drug approved for treating non-small cell lung cancer by targeting a specific KRAS protein mutation. nih.gov Another related intermediate, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is crucial in the production of Gemifloxacin, a broad-spectrum antibiotic. innospk.com The ability to selectively substitute the chlorine and fluorine atoms allows medicinal chemists to fine-tune the physicochemical properties of drug candidates, such as their potency, selectivity, and pharmacokinetic profiles.

The global market for related compounds like 2,6-Dichloro-3-(trifluoromethyl)pyridine is driven by its increasing use in the pharmaceutical and pesticide industries for producing insecticides, herbicides, and fungicides. datainsightsmarket.com The continued exploration of derivatives of this compound is expected to yield new lead compounds for treating a wide range of diseases and for developing next-generation crop protection agents.

| Derivative/Related Compound | Application Area | Example Product |

| 2,6-Dichloro-5-fluoro-nicotinic acid | Oncology | Sotorasib (Lung Cancer Drug) nih.gov |

| 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | Anti-infectives | Gemifloxacin (Antibiotic) innospk.com |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Agrochemicals | Insecticides, Herbicides, Fungicides datainsightsmarket.com |

| General 2,3,6-Trisubstituted Pyridines | Drug Discovery | Protein Kinase C Theta Inhibitors researchgate.net |

Development of Predictive Computational Models for Complex Pyridine Chemistry

The complexity of reactions involving polysubstituted pyridines presents a significant challenge for synthetic chemists. Predicting the regioselectivity and reactivity of these systems can be difficult. To address this, the development of predictive computational models has become an invaluable tool in modern organic chemistry. arxiv.org

Computational methods, such as Density Functional Theory (DFT), are used to model reaction pathways, calculate activation energies, and predict the most likely products. nih.govrsc.org For instance, the "aryne distortion model," supported by DFT calculations, has been successfully used to predict the regioselectivity of nucleophilic additions to highly reactive 3,4-pyridyne intermediates. nih.gov By calculating the geometric distortion of the pyridyne, researchers can anticipate where a substituent will add, guiding the design of more efficient syntheses. nih.gov

Other models focus on predicting reaction kinetics or site-selectivity based on the electronic properties of the pyridine ring and its substituents. nih.govoberlin.edu Structure-reactivity relationship (SRR) models have been developed to parameterize and predict reaction rate constants. oberlin.edu These computational tools not only save time and resources by reducing the need for extensive empirical screening of reaction conditions but also provide deeper mechanistic insights. rsc.org As these models become more sophisticated, they will play an increasingly crucial role in navigating the complex chemistry of functionalized pyridines like this compound, accelerating the discovery of novel reactions and molecules. arxiv.org

Q & A

Q. What are the optimal synthetic methodologies for preparing 2,6-dichloro-3-fluoropyridine derivatives in Pd-catalyzed reactions?

this compound is widely used in Pd-catalyzed cross-coupling reactions to generate substituted pyridines. For example, Buchwald-Hartwig amination with aryl amines under Pd(OAc)₂/Xantphos catalysis and Cs₂CO₃ as a base yields 2,6-di(arylamino)-3-fluoropyridine derivatives (66–72% yields) . Key parameters include:

- Catalyst system : Pd(OAc)₂ with Xantphos or SPhos ligands.

- Base selection : Cs₂CO₃ or t-BuONa for deprotonation.

- Reaction time/temperature : Typically 12–24 hours at 80–100°C.

- Purification : Column chromatography or recrystallization (e.g., AcOEt) .

Q. How can NMR spectroscopy resolve structural ambiguities in fluoropyridine derivatives?

¹H and ¹³C NMR are critical for confirming substitution patterns. For instance:

- In methyl 4-[(6-chloro-3-fluoropyridin-2-yl)amino]benzoate , the pyridine ring protons show distinct coupling patterns (e.g., ) due to fluorine and chlorine substituents. Fluorine coupling constants (e.g., ) in ¹³C NMR further confirm substitution sites .

- Use DEPT or HSQC to distinguish CH/CH₂/CH₃ groups in complex mixtures .

Advanced Research Questions

Q. How do substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Electron-withdrawing groups (e.g., -Cl, -F) activate the pyridine ring for NAS. Computational studies (DFT) suggest:

- The C-2 and C-6 positions are more reactive due to para-directing effects of fluorine.

- Steric hindrance from bulky amines reduces yields; smaller nucleophiles (e.g., NH₃) favor C-6 substitution .

- Kinetic control : Lower temperatures (0–25°C) favor mono-substitution, while higher temperatures (80–100°C) promote di-substitution .

Q. What mechanistic insights explain the role of bases in Pd-catalyzed amination reactions?

Bases like Cs₂CO₃ deprotonate the amine, facilitating oxidative addition to Pd(0). Key steps:

Transmetallation : Pd(0) → Pd(II) intermediate.

Reductive elimination : Forms C–N bonds.

- Base strength : Strong bases (t-BuONa) accelerate kinetics but may promote side reactions (e.g., dehalogenation).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize Pd intermediates .

Q. How can this compound serve as a fluorinated building block in medicinal chemistry?

Its dual functionalization (Cl, F) enables modular synthesis of bioactive molecules:

- Fluoroquinolone precursors : React with β-ketoesters to introduce fluorine at strategic positions, enhancing metabolic stability .

- Kinase inhibitors : Coupling with aryl amines generates compounds like PF-06465469, a phosphatase inhibitor with improved selectivity .

- SAR studies : Fluorine’s electronegativity fine-tunes electronic properties, impacting target binding .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reaction yields for Pd-catalyzed derivatives?

Common factors include:

Q. What advanced analytical techniques validate the purity of fluoropyridine derivatives?

- HRMS : Confirm molecular formulas (e.g., , observed m/z 281.0497 vs. calculated 281.0493) .

- X-ray crystallography : Resolve stereochemistry in isomers (e.g., E/Z mixtures in cyanovinyl derivatives) .

- Microscopy : SEM/TEM for crystallinity analysis in drug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。